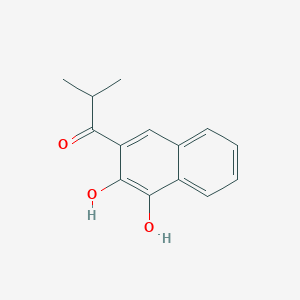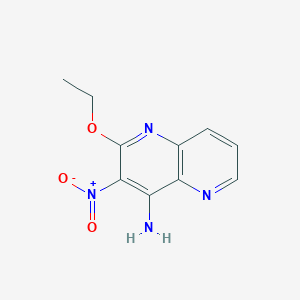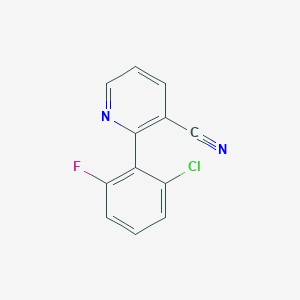
1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-chloro-3,4-difluoro-2-méthyl-5-(trifluorométhyl)benzène est un composé aromatique doté d’une structure complexe qui comprend des groupes chlore, fluor et trifluorométhyle attachés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 1-chloro-3,4-difluoro-2-méthyl-5-(trifluorométhyl)benzène peut être synthétisé selon plusieurs méthodes. Une approche courante implique l’halogénation d’un composé précurseur, tel que le 2-méthyl-5-(trifluorométhyl)benzène, à l’aide de sources de chlore et de fluor dans des conditions contrôlées. La réaction nécessite généralement un catalyseur, tel que le chlorure de fer ou d’aluminium, et est menée à des températures élevées pour garantir une halogénation complète.
Méthodes de production industrielle
En milieu industriel, la production de 1-chloro-3,4-difluoro-2-méthyl-5-(trifluorométhyl)benzène peut impliquer des réacteurs d’halogénation à grande échelle équipés de systèmes de contrôle avancés de la température et de la pression. L’utilisation de réacteurs à flux continu peut améliorer l’efficacité et le rendement du processus, le rendant plus adapté à la production commerciale.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-chloro-3,4-difluoro-2-méthyl-5-(trifluorométhyl)benzène subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore et de fluor peuvent être remplacés par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile ou électrophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des molécules plus complexes.
Réactifs et conditions communs
Substitution nucléophile : Des réactifs comme l’hydroxyde de sodium ou le tert-butylate de potassium peuvent être utilisés en conditions basiques.
Substitution électrophile : Des réactifs comme l’acide sulfurique ou l’acide nitrique peuvent être utilisés en conditions acides.
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur au palladium peuvent être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec l’hydroxyde de sodium peut produire des dérivés hydroxylés, tandis que le couplage de Suzuki-Miyaura peut produire des composés biaryliques.
Applications De Recherche Scientifique
Le 1-chloro-3,4-difluoro-2-méthyl-5-(trifluorométhyl)benzène présente plusieurs applications en recherche scientifique :
Synthèse organique : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Science des matériaux : Il est utilisé dans le développement de matériaux avancés dotés de propriétés spécifiques, telles qu’une grande stabilité thermique et une résistance à la dégradation chimique.
Recherche pharmaceutique : Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules à biodisponibilité et à stabilité métabolique accrues.
Chimie agricole : Il est étudié pour son utilisation potentielle dans la synthèse de produits agrochimiques, tels que les herbicides et les insecticides.
Mécanisme D'action
Le mécanisme d’action du 1-chloro-3,4-difluoro-2-méthyl-5-(trifluorométhyl)benzène dépend de son application spécifique. En synthèse organique, le composé agit comme un intermédiaire réactif qui peut subir diverses transformations pour former les produits souhaités. En recherche pharmaceutique, son mécanisme d’action peut impliquer des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, conduisant à la modulation de voies biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1-chloro-4-(trifluorométhyl)benzène : Structure similaire mais sans les groupes fluor et méthyle supplémentaires.
1,4-dichloro-2-(trifluorométhyl)benzène : Contient deux atomes de chlore au lieu d’un atome de chlore et de deux atomes de fluor.
1,3-bis(trifluorométhyl)benzène : Contient deux groupes trifluorométhyle mais ne contient pas d’atomes de chlore et de fluor.
Unicité
Le 1-chloro-3,4-difluoro-2-méthyl-5-(trifluorométhyl)benzène est unique en raison de la présence de plusieurs atomes d’halogène et d’un groupe trifluorométhyle, qui confèrent des propriétés chimiques distinctes. Ces caractéristiques en font un composé précieux pour diverses applications, en particulier dans la synthèse de molécules organiques complexes et le développement de matériaux avancés.
Propriétés
IUPAC Name |
1-chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFICYUOOXEMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660207 |
Source


|
| Record name | 1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-19-1 |
Source


|
| Record name | 1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)
